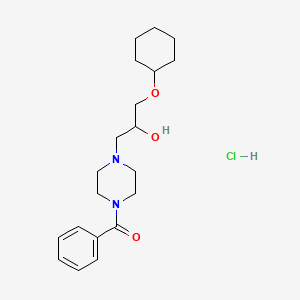
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide (DTCQ) is a chemical compound that has been the subject of extensive scientific research due to its potential for use in a variety of applications. DTCQ is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. This binding can lead to changes in cellular signaling pathways, which can affect various biological processes.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Other studies have shown that N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide can modulate the activity of enzymes involved in cellular signaling pathways, which can affect various biological processes.
実験室実験の利点と制限
One advantage of using N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for certain metal ions, which can make it a useful tool for detecting these ions in complex biological samples. However, one limitation of using N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide. One area of research could focus on the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could investigate the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide and to identify its specific targets in cells.
合成法
The synthesis of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide involves the reaction of 2,6-dimethyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophene to form N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the final product is purified by recrystallization.
科学的研究の応用
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential for use in a variety of applications. One area of research has focused on the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a fluorescent probe for the detection of metal ions in aqueous solutions. Other research has investigated the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSEPHQMBDTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic acid (2,6-dimethyl-quinolin-4-yl)-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)

![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)




![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)